1-(2-Methylphenyl)-2-(4-pyridyl)ethanone
Description
1-(2-Methylphenyl)-2-(4-pyridyl)ethanone is a ketone derivative featuring a 2-methylphenyl group attached to an ethanone backbone and a 4-pyridyl substituent.
Properties
CAS No. |
224040-73-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-3-5-13(11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 |
InChI Key |
AZKKGAFTWJUSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 1-(2-Methylphenyl)-2-(4-pyridyl)ethanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations in Aryl Ethanones
Key Observations :
- Electron-Donating vs.
- Steric Effects : The 2-methyl group introduces steric hindrance, which may influence binding to biological targets compared to unsubstituted phenyl analogs .
Physicochemical Properties
Key Observations :
- Melting Points : Electron-withdrawing substituents (e.g., trifluoromethyl in Compound 29) correlate with higher melting points due to increased dipole-dipole interactions .
- Spectral Signatures : The 4-pyridyl group in the target compound causes distinct aromatic proton splitting in NMR, while methyl groups shift adjacent protons upfield .
Key Observations :
- Substituent Impact : Nitro and chloro groups in analogs improve bioactivity by enhancing electrophilicity or hydrogen bonding . The target compound’s methyl group may reduce potency compared to these derivatives.
- Heterocyclic Additions: Compounds with fused heterocycles (e.g., phenothiazine in Compound 29) exhibit receptor-specific activity, suggesting that modifying the ethanone scaffold with larger rings could expand therapeutic applications .
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